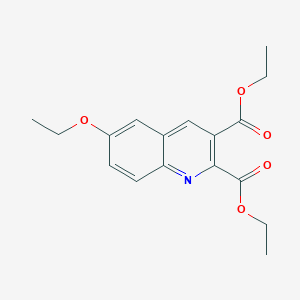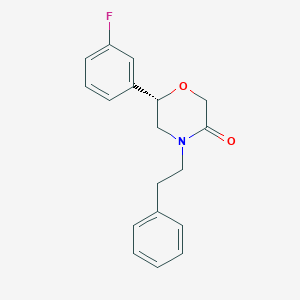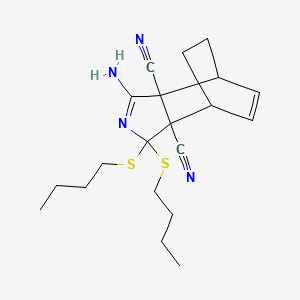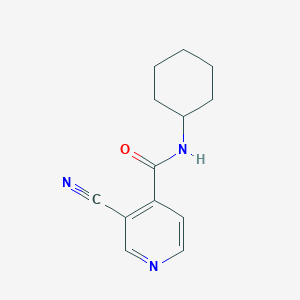![molecular formula C11H15NO3 B12626684 Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- CAS No. 920277-23-2](/img/structure/B12626684.png)
Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-: is a compound with the chemical formula C₁₁H₁₅NO₃ . It is a derivative of benzamide, characterized by the presence of a hydroxy group and a hydroxymethyl group attached to the propyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient.
Industrial Production Methods: In industrial settings, the production of benzamide derivatives often involves the use of solid acid catalysts, which provide active sites for the synthesis. The advantages of this method include low reaction times, high yields, and eco-friendly processes .
Chemical Reactions Analysis
Types of Reactions: Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Substitution reactions can introduce different functional groups into the benzamide structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted benzamides .
Scientific Research Applications
Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Benzamide derivatives are explored for their therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and polymers
Mechanism of Action
The mechanism of action of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act on neurotransmitter receptors in the brain, influencing neurological functions .
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
Salicylamide: An analgesic and antipyretic compound.
Procainamide: An antiarrhythmic agent used in the treatment of cardiac arrhythmias.
Moclobemide: An antidepressant that inhibits monoamine oxidase A.
Uniqueness: Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- stands out due to its unique structural features, such as the presence of hydroxy and hydroxymethyl groups. These functional groups contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
920277-23-2 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-[(2S)-1,3-dihydroxybutan-2-yl]benzamide |
InChI |
InChI=1S/C11H15NO3/c1-8(14)10(7-13)12-11(15)9-5-3-2-4-6-9/h2-6,8,10,13-14H,7H2,1H3,(H,12,15)/t8?,10-/m0/s1 |
InChI Key |
HRJKQWCNQJAYRH-HTLJXXAVSA-N |
Isomeric SMILES |
CC([C@H](CO)NC(=O)C1=CC=CC=C1)O |
Canonical SMILES |
CC(C(CO)NC(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,5-Dichloro-n-[(1-ethyl-4-fluoropiperidin-4-yl)methyl]benzamide](/img/structure/B12626610.png)
![2-Amino-5-{[(1H-1,2,4-triazol-5-yl)amino]methyl}phenol](/img/structure/B12626623.png)
![Methyl 5-(3,5-dichlorophenyl)-1-nitroso-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12626629.png)
![5-{[(Benzyloxy)carbonyl]amino}-4-fluoropent-3-enoic acid](/img/structure/B12626631.png)

![4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one](/img/structure/B12626634.png)
![4-Ethoxy-6-(2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12626645.png)
![1,5-Bis[2-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12626650.png)
![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-ol hydrochloride](/img/structure/B12626661.png)


![5-(Pyridin-2-yl)tetrazolo[1,5-a]pyridine](/img/structure/B12626670.png)
